
3-(2-Carboxyethyl)-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide
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Overview
Description
This compound is a benzothiazolium salt characterized by a heterocyclic benzothiazole core containing sulfur and nitrogen atoms. Key structural features include:
- But-1-enyl linker: A conjugated alkenyl chain connecting two benzothiazolylidene moieties, enabling extended π-conjugation. This structural motif is common in cyanine dyes and optoelectronic materials .
- 5-Methyl and 3-ethyl groups: These alkyl substituents increase lipophilicity and may stabilize the cationic benzothiazolium core via steric and electronic effects .
- Iodide counterion: Contributes to ionic solubility and contrasts with bromide analogs (e.g., in ), which may exhibit differing crystallinity or biological interactions .
Potential applications include use as a fluorescent probe, photosensitizer, or bioactive agent, leveraging its conjugated system and tunable solubility .
Biological Activity
3-(2-Carboxyethyl)-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide is a complex organic compound classified as a benzothiazolium salt. Its unique structure, featuring a benzothiazole core with various functional groups, contributes to its diverse chemical reactivity and biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₃₃H₃₃N₂S₂I, with a molecular weight of approximately 652.61 g/mol. The compound's structure includes:
- Benzothiazole core : Imparts significant biological activity.
- Carboxylic acid group : Enhances solubility and reactivity.
- Iodide ion : May enhance specificity towards biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against a range of bacteria and fungi. Studies indicate that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as exhibit antifungal properties .
- Antitumor Activity : Compounds within the benzothiazole family have been investigated for their potential in cancer therapy. They can induce apoptosis in cancer cells and inhibit tumor growth by disrupting microtubule dynamics, which is critical for cell division .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .
- Antiviral Properties : Certain benzothiazole derivatives have been identified as inhibitors of viral replication, particularly against HIV and other viral pathogens .
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Binding to Nucleic Acids : It may interact with DNA or RNA, affecting transcription and replication processes.
- Disruption of Cellular Signaling Pathways : By altering signaling cascades, the compound can induce apoptosis or inhibit cell proliferation.
Case Studies and Research Findings
Several studies have assessed the biological activity of benzothiazole derivatives:
- Cytotoxicity Studies : A series of styryl-benzothiazolone analogs were tested against various cancer cell lines (e.g., A549, MDA-MB-231). One compound exhibited an IC50 value of 0.13 µM against EA.hy926 cells, indicating potent cytotoxicity .
- Antimicrobial Screening : Research on related compounds demonstrated minimal inhibitory concentrations (MIC) against Escherichia coli and Bacillus subtilis, showcasing their potential as antibacterial agents .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Ethylbenzothiazole | Lacks carboxylic acid group | Moderate antimicrobial activity |
6-Methoxybenzothiazole | Contains methoxy group | Antitumor activity |
Benzothiazole derivatives | Varied substitutions possible | Broad spectrum of activities |
The uniqueness of this compound lies in its complex structure that combines multiple functional groups, enhancing its reactivity and potential biological activity compared to simpler benzothiazole derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing benzothiazolium derivatives with carboxyethyl substituents?
- Methodology : Refluxing equimolar mixtures of substituted 2-aminothiazol-4(5H)-ones and 3-formyl-indole carboxylates in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent). Recrystallization from DMF/acetic acid mixtures yields purified products. Key steps include controlling stoichiometry (1.0:1.1 ratio) and monitoring reaction progress via TLC .
- Considerations : Optimize reaction time to balance yield and byproduct formation. Sodium acetate acts as both a base and desiccant, enhancing imine bond formation.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use spectroscopic techniques:
- 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., benzothiazole protons at δ 7.2–8.5 ppm, carboxyethyl protons at δ 2.5–3.5 ppm).
- IR : Verify carboxyethyl C=O stretching (~1700 cm⁻¹) and benzothiazole C=N bonds (~1600 cm⁻¹).
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~550–600) .
Q. What solvent systems are optimal for stabilizing this compound in solution?
- Methodology : Polar aprotic solvents (DMF, DMSO) or acetic acid enhance solubility due to the compound’s ionic benzothiazolium core and carboxyethyl group. Avoid aqueous buffers at neutral pH to prevent aggregation or hydrolysis .
Q. How does the carboxyethyl group influence the compound’s electronic properties?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. The carboxyethyl group withdraws electron density via inductive effects, polarizing the benzothiazolium ring and enhancing its electrophilic character .
Q. What are the critical storage conditions to prevent degradation?
- Methodology : Store at –20°C under inert gas (N₂/Ar) in amber vials. Avoid prolonged exposure to light, moisture, or oxidizing agents, as the conjugated benzothiazolium system is prone to photodegradation and hydrolysis .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodology :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers around the butenyl bridge).
- 2D NMR (COSY, NOESY) : Assign overlapping proton environments and confirm spatial proximity of substituents.
- X-ray Crystallography : Resolve ambiguities via SHELXL refinement (monoclinic P2₁/c space group typical for benzothiazoles) .
Q. What strategies mitigate aggregation-induced emission (AIE) artifacts in fluorescence studies?
- Methodology :
- Solvent Screening : Test solvents with varying polarities (e.g., THF vs. DMSO) to disrupt π-π stacking.
- Concentration Gradients : Ensure linearity in emission intensity at <10 μM concentrations.
- Dynamic Light Scattering (DLS) : Monitor particle size to detect nanoaggregates .
Q. How can reaction mechanisms for derivatization (e.g., esterification of the carboxyethyl group) be optimized?
- Methodology :
- Catalyst Selection : Use DCC/DMAP for esterification under anhydrous conditions.
- Kinetic Monitoring : Track intermediates via in situ FTIR or LC-MS.
- Protecting Groups : Temporarily protect the benzothiazolium nitrogen with Boc groups to prevent side reactions .
Q. What computational models predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets using PDB structures (e.g., 1ATP).
- MM-PBSA Calculations : Estimate binding free energies, focusing on electrostatic contributions from the cationic benzothiazolium core .
Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and solvent ratios.
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
Q. Data Contradiction Analysis
- Example : Discrepancies in melting points (e.g., reported 215–220°C vs. observed 205–210°C).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzothiazolium derivatives:
Key Findings from Comparative Studies
- Electronic Properties : The target compound’s extended conjugation via the but-1-enyl linker likely results in redshifted absorption/emission compared to simpler benzothiazolium salts (e.g., ). The carboxyethyl group may further modulate electron density, enhancing charge transfer efficiency .
- Bioactivity : While demonstrates that benzothiazolium bromides exhibit concentration-dependent plant growth effects, the target compound’s carboxyl group could alter bioavailability or target specificity. For example, carboxylated derivatives may interact with enzymes or receptors via ionic or hydrogen-bonding interactions .
- Synthetic Routes : Similar to , the target compound may be synthesized via condensation reactions between benzothiazolium salts and aldehyde precursors. However, the presence of the carboxyethyl group necessitates protective group strategies to prevent side reactions .
Solubility and Stability
- The iodide counterion in the target compound confers higher solubility in polar aprotic solvents (e.g., DMSO) compared to bromide analogs. However, iodide’s larger ionic radius may reduce crystallinity, complicating purification .
- The 5-chloro-6-methoxy analog () shows reduced solubility due to halogen and methoxy groups, favoring organic solvents like chloroform .
Potential for Functionalization
- Unlike the rigid cyclohexenylidene derivative (), the target compound’s but-1-enyl linker offers flexibility for further derivatization, such as crosslinking or conjugation with biomolecules .
Properties
CAS No. |
37422-04-1 |
---|---|
Molecular Formula |
C26H29IN2O2S2 |
Molecular Weight |
592.6 g/mol |
IUPAC Name |
3-[2-[(Z)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]propanoic acid;iodide |
InChI |
InChI=1S/C26H28N2O2S2.HI/c1-5-19(15-24-27(6-2)20-13-17(3)7-9-22(20)31-24)16-25-28(12-11-26(29)30)21-14-18(4)8-10-23(21)32-25;/h7-10,13-16H,5-6,11-12H2,1-4H3;1H |
InChI Key |
YPOWWYMDBQEBAD-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C/C1=[N+](C2=C(S1)C=CC(=C2)C)CCC(=O)O)/C=C\3/N(C4=C(S3)C=CC(=C4)C)CC.[I-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)C)CCC(=O)O)C=C3N(C4=C(S3)C=CC(=C4)C)CC.[I-] |
Origin of Product |
United States |
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